丁基萘-1-磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyl naphthalene-1-sulfonate, sodium is a chemical compound with the molecular formula C14H15NaO2S. It is known for its excellent penetration, wetting, emulsifying, diffusing, and foaming properties. This compound is resistant to acid, alkali, hard water, and inorganic salts, making it highly versatile in various industrial applications .

科学研究应用

Butyl naphthalene-1-sulfonate, sodium has a wide range of applications in scientific research and industry :

- Chemistry : Used as a surfactant and dispersing agent in various chemical processes.

- Biology : Employed in the preparation of biological samples and as a wetting agent.

- Medicine : Utilized in pharmaceutical formulations for its emulsifying properties.

- Industry : Widely used in textile printing and dyeing, paper manufacturing, and as a wetting agent in pesticides and herbicides.

作用机制

Target of Action

Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .

Mode of Action

The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .

Result of Action

The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .

Action Environment

The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.

准备方法

The synthesis of butyl naphthalene-1-sulfonate, sodium involves the sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The detailed steps are as follows :

- Dissolve 426 parts of naphthalene in 478 parts of n-butanol.

- Add 1060 parts of concentrated sulfuric acid dropwise while stirring.

- Add 320 parts of fuming sulfuric acid dropwise.

- Slowly raise the temperature to 50-55°C and maintain it for 6 hours.

- After standing, release the lower layer of acid.

- Neutralize the upper layer reaction solution with alkali.

- Bleach with sodium hypochlorite, settle, filter, spray, and dry to obtain the final product.

化学反应分析

Butyl naphthalene-1-sulfonate, sodium undergoes various chemical reactions, including:

- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction : Reducing agents like sodium borohydride can be used to reduce the compound.

- Substitution : The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions .

相似化合物的比较

Butyl naphthalene-1-sulfonate, sodium is unique due to its combination of excellent penetration, wetting, emulsifying, diffusing, and foaming properties. Similar compounds include :

- Sodium 1-butanesulfonate

- Sodium 4-butylnaphthalene-1-sulfonate

- Naphthalenesulfonic acid derivatives

These compounds share some properties but differ in their specific applications and effectiveness in various industrial processes.

属性

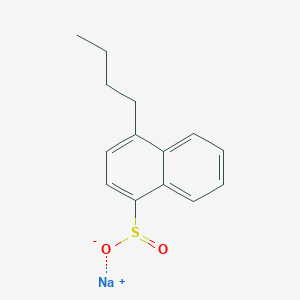

IUPAC Name |

sodium;4-butylnaphthalene-1-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXULKTYSTJSKFK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)

![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)